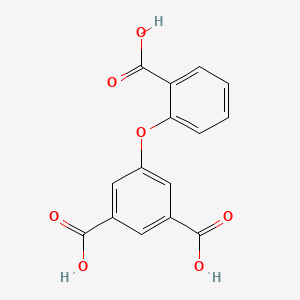
5-(2-Carboxyphenoxy)isophthalic acid
概要
説明
5-(2-Carboxyphenoxy)isophthalic acid: is an organic compound with the molecular formula C15H10O7 . It is a semi-rigid ligand composed of tricarboxylate groups, which gives it diverse binding capabilities. This compound is often used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable complexes with various metal ions .
作用機序
Mode of Action
It has been used in the synthesis of metal-organic frameworks (mofs), indicating that it may interact with metal ions . The exact nature of these interactions and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
The specific biochemical pathways affected by 5-(2-Carboxyphenoxy)isophthalic acid are currently unknown. Its role in the synthesis of MOFs suggests it may influence pathways involving metal ions
Pharmacokinetics
Its predicted properties include a boiling point of 571.7±50.0 °C and a density of 1.529±0.06 g/cm3 . The impact of these properties on the compound’s bioavailability requires further investigation.
Result of Action
Its use in the synthesis of MOFs suggests it may have effects related to the properties of these materials
Action Environment
Its use in the synthesis of MOFs under hydrothermal conditions suggests that temperature and pressure may be important factors
生化学分析
Biochemical Properties
5-(2-Carboxyphenoxy)isophthalic acid plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). It interacts with metal ions such as copper (Cu) and nickel (Ni) to form complex structures. These interactions are crucial for the compound’s function as a ligand in MOFs, which are known for their catalytic and photocatalytic properties . The compound’s ability to coordinate with metal ions makes it a valuable component in the synthesis of MOFs, which can be used in various applications, including catalysis and gas adsorption.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound’s interaction with copper ions can result in the formation of a complex that acts as a photocatalyst, facilitating the degradation of organic dyes under visible light irradiation . This mechanism highlights the compound’s potential in environmental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Carboxyphenoxy)isophthalic acid typically involves the reaction of 5-hydroxyisophthalic acid with 2-chlorobenzoic acid under hydrothermal conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods: This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry .
化学反応の分析
Types of Reactions: 5-(2-Carboxyphenoxy)isophthalic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学的研究の応用
Chemistry: 5-(2-Carboxyphenoxy)isophthalic acid is widely used in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in catalysis, gas adsorption, and luminescence due to their unique structural properties .
Biology and Medicine: In biological research, the compound is used to create MOFs that can act as drug delivery systems. These MOFs can encapsulate drugs and release them in a controlled manner, improving the efficacy and safety of treatments .
Industry: In industrial applications, this compound is used to produce MOFs that serve as catalysts in various chemical reactions. These catalysts are highly efficient and can be used in processes such as the degradation of organic pollutants .
類似化合物との比較
- 5-(4-Carboxyphenoxy)isophthalic acid
- 5-(2,6-Diamino-4-carboxyphenoxy)isophthalic acid
- 5-((4-Carboxyphenoxy)-methyl)isophthalic acid
Comparison: 5-(2-Carboxyphenoxy)isophthalic acid is unique due to its semi-rigid structure and tricarboxylate groups, which provide diverse binding capabilities. This makes it particularly suitable for the synthesis of MOFs with various metal ions. In comparison, similar compounds may have different binding properties and structural features, leading to variations in their applications and effectiveness .
特性
IUPAC Name |
5-(2-carboxyphenoxy)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-13(17)8-5-9(14(18)19)7-10(6-8)22-12-4-2-1-3-11(12)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCRITGDNAXNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



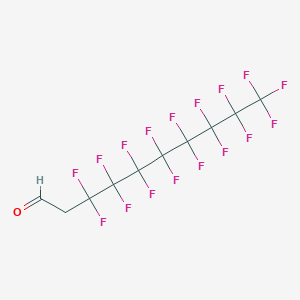
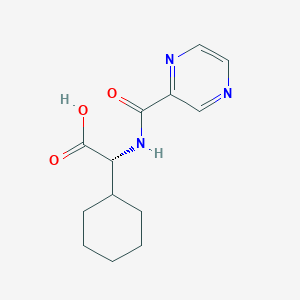
![Ditert-butyl-[3-methoxy-2,4,5-trimethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B3100073.png)
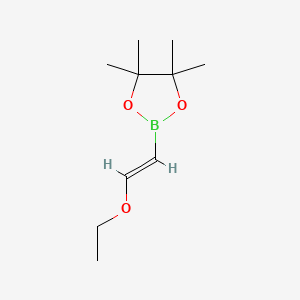
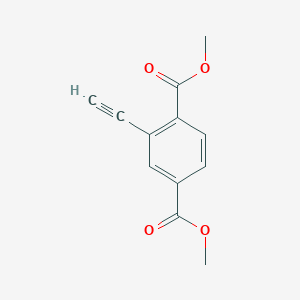

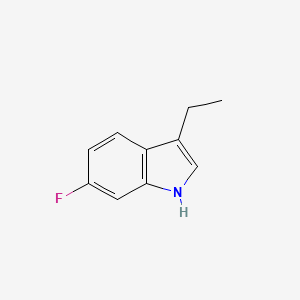
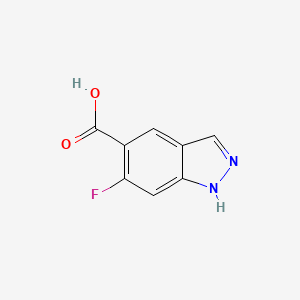
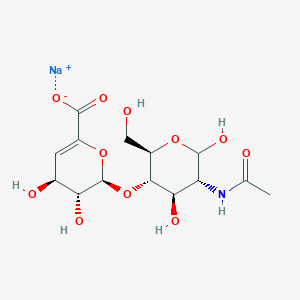
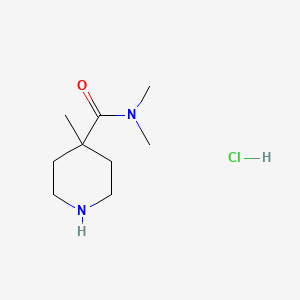
![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)
![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B3100144.png)
![2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-](/img/structure/B3100150.png)
